5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline
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Overview
Description
5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline is a compound that features a fluorine atom, a methyl group, and an imidazole ring attached to an aniline structure. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methyl Group: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for yield, purity, and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted products with various functional groups.
Scientific Research Applications
5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Known for its anti-tubercular activity.
4-(1H-Imidazol-1-yl)aniline: Used in ion-exchange chromatography and mixed-mode chromatography.
Uniqueness
5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline stands out due to its unique combination of a fluorine atom, a methyl group, and an imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10FN3 |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-fluoro-2-(4-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C10H10FN3/c1-7-5-14(6-13-7)10-3-2-8(11)4-9(10)12/h2-6H,12H2,1H3 |
InChI Key |
KVBDDKFTKQOFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
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